molecular formula C11H13NO4S B2708396 (S)-1-Tosylazetidine-2-carboxylic acid CAS No. 39897-13-7

(S)-1-Tosylazetidine-2-carboxylic acid

Cat. No.: B2708396
CAS No.: 39897-13-7
M. Wt: 255.29
InChI Key: PCZMDMOEFYSSGY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Tosylazetidine-2-carboxylic acid belongs to a class of saturated nitrogen-containing heterocycles that have garnered substantial attention from the scientific community. nih.gov The compound's structure is characterized by an azetidine (B1206935) ring, which is a four-membered heterocycle containing one nitrogen atom, substituted at the 2-position with a carboxylic acid group in the (S)-configuration. ontosight.ainih.gov The nitrogen atom is protected and activated by a tosyl (p-toluenesulfonyl) group. ontosight.ai This specific combination of features provides a unique platform for synthetic chemists to introduce conformational rigidity and novel structural motifs into larger molecules.

PropertyData
Molecular Formula C11H13NO4S nih.gov
Molecular Weight 255.29 g/mol nih.gov
IUPAC Name (2S)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
Synonyms (S)-N-Tosyl-azetidine-2-carboxylic acid, 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid nih.gov
CAS Number 174740-80-8 ontosight.ai

The azetidine ring is the smallest saturated nitrogen-containing heterocycle that possesses reasonable chemical stability, making it a valuable scaffold in medicinal chemistry and drug design. enamine.netrsc.org Unlike the more strained and reactive three-membered aziridine (B145994) ring, the azetidine core offers a balance of stability and reactivity. rsc.org This reactivity is primarily driven by its considerable ring strain. rsc.org

Azetidine scaffolds are prized for several key characteristics:

Molecular Rigidity : The constrained four-membered ring limits conformational flexibility. nih.govenamine.net This property is highly advantageous in drug discovery, as rigid molecules often exhibit higher binding affinity to biological targets due to a lower entropic penalty upon binding. enamine.net

Three-Dimensionality : The non-planar nature of the azetidine ring provides a valuable vector for creating three-dimensional molecular shapes, a desirable attribute for exploring chemical space and improving physicochemical properties of drug candidates.

Synthetic Handle : The nitrogen atom within the ring serves as a key point for chemical modification, allowing for the introduction of various substituents to modulate a compound's properties.

Pharmacological Relevance : Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov This has established the azetidine ring as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net

The synthesis of azetidines has historically been challenging, which limited their exploration. nih.govnih.gov However, recent advancements in synthetic methodologies have made these scaffolds more accessible, further fueling their application in advanced chemical synthesis. nih.govrsc.org

Chiral azetidine-2-carboxylic acid and its derivatives are particularly important synthetic intermediates. nih.govacs.org (S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a homologue of the proteinogenic amino acid L-proline. wikipedia.orgmedchemexpress.com The primary structural difference is the four-membered ring of azetidine compared to the five-membered ring of proline. wikipedia.org

This structural analogy to proline is the cornerstone of its importance:

Conformational Constraint : When incorporated into peptides, azetidine-2-carboxylic acid acts as a rigid proline analogue, inducing specific secondary structures like γ-turns. acs.org This allows chemists to design peptides with predictable and stable conformations, a crucial aspect in the development of peptidomimetics and bioactive probes.

Proline Antagonist : As a proline analogue, it can be misincorporated into proteins in place of proline, which can lead to protein misfolding and destabilization of structures like the collagen triple helix. oup.comcaymanchem.com While this has toxicological implications, it is also a mechanism explored in biochemical research. caymanchem.commedchemexpress.comresearchgate.netoup.com

Chiral Pool Starting Material : The inherent chirality of (S)-azetidine-2-carboxylic acid makes it a valuable starting material for the enantioselective synthesis of more complex molecules. nih.gov Practical and efficient synthetic routes have been developed to produce this enantiomerically pure building block. nih.govacs.orgnih.gov

The ability to introduce a constrained, chiral, non-natural amino acid into synthetic targets makes (S)-azetidine-2-carboxylic acid a powerful tool for modulating the biological activity and structural properties of peptides and other complex natural products. acs.org

The attachment of a tosyl (Ts) group to the nitrogen atom of the azetidine ring profoundly influences its chemical behavior and synthetic utility. The N-tosyl group serves a dual purpose as both a protecting group and a powerful activating group.

Key functions of the N-tosyl group include:

Nitrogen Protection : The tosyl group is a robust protecting group for the nitrogen atom, preventing unwanted side reactions under various synthetic conditions.

Activation for Nucleophilic Attack : The electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the ring carbons. This activation makes the N-tosylazetidine ring susceptible to nucleophilic ring-opening reactions. nih.goviitk.ac.in This contrasts with N-alkyl or N-H azetidines, which are considerably less reactive.

Directing Group : The tosyl group can influence the regioselectivity of ring-opening reactions. For instance, Lewis acid-mediated reactions of 2-substituted N-tosylazetidines with nucleophiles often proceed with high regioselectivity. iitk.ac.in

Facilitating Cycloadditions : N-tosylazetidines can act as masked 1,4-dipoles in cycloaddition reactions, providing a pathway to synthesize larger nitrogen-containing heterocyclic systems, such as substituted tetrahydropyrimidines. iitk.ac.in

The synthesis of N-tosyl derivatives is often straightforward, typically involving the reaction of the parent azetidine with tosyl chloride in the presence of a base. ontosight.ai This strategic use of the N-tosyl group transforms the relatively stable azetidine scaffold into a versatile intermediate, enabling a wide range of synthetic transformations that are central to modern organic chemistry. iitk.ac.inrsc.org

Properties

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZMDMOEFYSSGY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for S 1 Tosylazetidine 2 Carboxylic Acid and Its Chiral Precursors

Historical Perspectives on Azetidine-2-carboxylic Acid Synthesis

The development of synthetic routes to azetidine-2-carboxylic acid has progressed from early racemic methods to more sophisticated enantioselective strategies, reflecting broader trends in asymmetric synthesis.

Early syntheses of azetidine-2-carboxylic acid produced racemic mixtures, meaning they contained equal amounts of both the (S) and (R) enantiomers. One of the initial methods reported involved the α-bromination of gamma-aminobutyric acid (GABA). The resulting intermediate, γ-amino-α-bromobutyric acid, underwent ring closure upon treatment with barium hydroxide (B78521) to yield optically inactive azetidine-2-carboxylic acid wikipedia.org. These foundational methods were crucial for establishing the feasibility of constructing the strained four-membered ring, though they lacked stereochemical control.

The first approaches to obtaining enantiomerically specific forms of azetidine-2-carboxylic acid often relied on classical resolution or starting from chiral precursors. One early method involved treating α,γ-diaminobutyric acid dihydrochloride (B599025) with a mixture of nitrous and hydrochloric acids. This reaction yielded γ-amino-α-chlorobutyric acid, which was then cyclized with barium hydroxide to give the optically active product wikipedia.org. Other strategies involved the synthesis of a racemic mixture followed by resolution, for instance, through enzymatic processes that selectively act on one enantiomer researchgate.netgoogle.com.

Enantioselective Synthetic Routes to (S)-Azetidine-2-carboxylic Acid Derivatives

Modern synthetic chemistry offers several powerful strategies for the direct synthesis of the desired (S)-enantiomer, bypassing the need for resolving racemic mixtures. These methods are broadly categorized as chiral pool approaches and asymmetric induction strategies.

The chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Various L-amino acids have served as precursors for the synthesis of L-azetidine-2-carboxylic acid ((S)-Azetidine-2-carboxylic acid). For example, syntheses have been developed starting from L-homoserine, L-methionine, and L-aspartic acid researchgate.net. A particularly straightforward route begins with a commercially available derivative of L-aspartic acid, conserving the inherent chirality of the starting material throughout the synthetic sequence to produce the target molecule in high yield researchgate.net. This approach is advantageous as the stereocenter is pre-defined, avoiding the complexities of creating it selectively.

Asymmetric induction involves the use of a chiral reagent or auxiliary to influence the stereochemical outcome of a reaction, creating a new chiral center with a preference for one stereoisomer. This has become a cornerstone for the efficient synthesis of enantiopure compounds like (S)-Azetidine-2-carboxylic acid researchgate.net.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After serving its purpose, the auxiliary is removed. This strategy has been effectively employed in the synthesis of (S)-Azetidine-2-carboxylic acid.

One of the most prominent examples involves the use of optically active α-methylbenzylamine as a chiral auxiliary nih.govacs.org. In one efficient, five-step route, the synthesis begins with dimethyl (S)-(1′-methyl)benzylaminomalonate. The key four-membered ring formation is achieved with high efficiency by treating this intermediate with 1,2-dibromoethane (B42909) and cesium carbonate nih.gov. The subsequent Krapcho dealkoxycarbonylation of the resulting diester proceeds with a notable preference for the desired (2S,1′S)-monoester, a result attributed to the directing influence of the chiral auxiliary on the nitrogen atom nih.govoup.com. The synthesis is further optimized by a process to convert the undesired (2R,1′S)-isomer back to the correct stereochemistry, and a final lipase-catalyzed hydrolysis and deprotection furnishes the enantiomerically pure (S)-azetidine-2-carboxylic acid nih.govoup.com.

Another example of an asymmetric induction strategy uses a camphor (B46023) sultam derivative as a chiral auxiliary. This approach is based on the zinc-mediated asymmetric addition of allylic halides to the camphor sultam derivative of glyoxylic acid O-benzyl oxime to prepare enantiopure L-azetidine-2-carboxylic acid and its analogs nih.gov.

The following table details key findings from a chiral auxiliary-mediated synthesis using (S)-α-methylbenzylamine.

StepReactionReagentsKey OutcomeYieldReference
1 Ring FormationDimethyl (S)-(1′-methyl)benzylaminomalonate, 1,2-dibromoethane, Cs₂CO₃Formation of dimethyl (1′S)-1-(1′-methyl)benzylazetidine-2,2-dicarboxylate99% nih.gov
2 DecarboxylationKrapcho dealkoxycarbonylationPreferential formation of the desired (2S,1′S)-monoester78% (total) nih.govoup.com
3 Isomer ConversionDeprotonation and re-protonationConversion of undesired (2R,1'S)-isomer to the (2S,1'S)-isomerNot specified nih.govoup.com
4 Hydrolysis & DeprotectionLipase-catalyzed hydrolysis and subsequent deprotectionEnantiomerically pure (>99.9% ee) (S)-Azetidine-2-carboxylic acid91% (from mixture) nih.govoup.com

Asymmetric Induction Strategies

Stereoselective Transformations from Chiral Precursors

A prominent strategy for obtaining enantiomerically pure azetidine (B1206935) derivatives involves the use of chiral auxiliaries. One such approach describes a practical and straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid starting from inexpensive chemicals. This method utilizes an optically active α-methylbenzylamine as a chiral auxiliary to guide the stereochemistry during the formation of the azetidine ring via intramolecular alkylation. nih.gov

Another efficient route to (S)-azetidine-2-carboxylic acid employs a chiral auxiliary on the nitrogen atom to control the stereochemistry during a Krapcho dealkoxycarbonylation step. nih.gov This synthesis starts with dimethyl (S)-(1'-methyl)benzylaminomalonate, where the (S)-1'-methylbenzyl group acts as the chiral director. nih.gov The cyclization product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, undergoes preferential dealkoxycarbonylation to yield the desired (2S,1'S)-monoester. The presence of the chiral auxiliary is crucial for achieving a favorable diastereomeric ratio. nih.gov

Furthermore, stereoselective syntheses starting from homochiral building blocks like glycidol (B123203) have been developed. These methods produce N-protected 1,2-diazetidine-3-carboxylic acid, a derivative of the target scaffold, demonstrating the utility of chiral pool starting materials in establishing the desired absolute stereochemistry. rsc.orgresearchgate.net

Chiral Precursor/AuxiliaryKey TransformationResulting ProductReference
(S)-α-MethylbenzylamineIntramolecular alkylation(S)-Azetidine-2-carboxylic acid nih.gov
(S)-(1'-Methyl)benzyl groupKrapcho dealkoxycarbonylation(2S,1'S)-monoester of 1-(1'-methyl)benzylazetidine-2-carboxylate nih.gov
Homochiral glycidolMulti-step synthesisEnantiomers of N-protected 1,2-diazetidine-3-carboxylic acid rsc.orgresearchgate.net

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic methods offer a highly specific and efficient means of obtaining enantiomerically pure compounds. Lipases are particularly effective for this purpose. In the final step of one synthesis of (S)-azetidine-2-carboxylic acid, a lipase-catalyzed preferential hydrolysis of a diastereomeric mixture of monoesters is employed. nih.gov This step selectively hydrolyzes the (2S,1'S)-monoester, allowing for the isolation of enantiomerically pure (>99.9% ee) (S)-azetidine-2-carboxylic acid after deprotection. nih.gov

The utility of enzymes in resolving azetidine derivatives has been demonstrated with Candida antarctica lipase, which can be used for the ammoniolysis of methyl N-alkyl-azetidine-2-carboxylates. oup.com Additionally, specific hydrolases, such as L-azetidine-2-carboxylate hydrolase (AC hydrolase) from Pseudomonas sp., have been identified that catalyze the hydrolytic opening of the azetidine ring with high stereospecificity for the L-enantiomer (the S-enantiomer). rsc.orgnih.gov While this particular enzyme degrades the molecule, its high stereospecificity underscores the potential of enzymatic approaches for distinguishing between enantiomers of azetidine-2-carboxylic acid. rsc.orgnih.gov

EnzymeTechniqueSubstrateOutcomeReference
LipasePreferential hydrolysisMixture of (2S,1'S)- and (2R,1'S)-monoestersEnantiomerically pure (S)-azetidine-2-carboxylic acid nih.gov
Candida antarctica lipaseAmmoniolysisMethyl N-alkyl-azetidine-2-carboxylatesEnzymatic resolution oup.com
L-azetidine-2-carboxylate hydrolaseHydrolytic ring openingL-azetidine-2-carboxylateHigh substrate and stereospecificity rsc.orgnih.gov

Stereoselective Azetidine Ring Formation Methodologies

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of (S)-1-Tosylazetidine-2-carboxylic acid. Various methodologies have been developed to achieve this, often focusing on controlling the stereochemistry at the C2 position.

Intramolecular 4-exo-tet Cyclizations

Intramolecular SN2 reactions, which fall under the 4-exo-tet classification according to Baldwin's rules, are a common and effective strategy for forming the azetidine ring. frontiersin.orgnih.gov This process involves a nitrogen nucleophile attacking a carbon atom bearing a leaving group, leading to the formation of the four-membered ring. frontiersin.orgnih.gov Nature also utilizes this pathway, as seen in AZE synthases which catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce azetidine-2-carboxylic acid. nih.gov

A classic and widely used method for azetidine ring formation is the intramolecular cyclization of γ-amino alcohols. iitk.ac.in These precursors are typically converted into derivatives with a good leaving group, such as a halide or a sulfonic ester, at the γ-position. For instance, γ-amino alcohols can be treated with tosyl chloride (TsCl) and a base like potassium hydroxide (KOH), which converts the alcohol into a tosylate in situ. The nitrogen atom then displaces the tosylate group to form the N-tosylazetidine ring. iitk.ac.in

Similarly, precursors containing a halogen at the γ-position relative to the amine are excellent substrates for this cyclization. An efficient synthesis of (S)-azetidine-2-carboxylic acid achieves a 99% yield for the ring-formation step by treating dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane and cesium carbonate. nih.gov In this case, the nitrogen atom displaces a bromide ion to form the ring. nih.gov Another innovative approach involves the halogenation of titanacyclobutanes to generate 1,3-dihalides, which are then reacted with primary amines to furnish the azetidine ring. nih.govresearchgate.net

Precursor TypeLeaving GroupKey ReagentsResultReference
γ-Amino alcoholTosylateTsCl, KOHN-Tosylazetidine iitk.ac.in
AminomalonateBromide1,2-Dibromoethane, Cs₂CO₃Azetidine-2,2-dicarboxylate nih.gov
TitanacyclobutaneHalideHalogenating agent (e.g., Br₂), Primary amine3-Azetidine nih.govresearchgate.net

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or an alcohol, are a cornerstone of heterocyclic synthesis. nih.gov While direct application to this compound is less common than intramolecular cyclizations, the principles are relevant for creating substituted azetidines. Typically, these reactions involve the combination of a 1,3-dielectrophile with a primary amine. nih.gov For example, the reaction of 1,3-dihalides with amines to form azetidines can be considered a type of cyclocondensation. The versatility of this approach allows for the synthesis of a wide array of polyazaheterocycles by reacting various β-enaminodiketones with aromatic amidines. nih.govresearchgate.net

Strain-Release Strategies for Azetidine Construction

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, drives their reactivity but also presents a synthetic challenge. rsc.org Strain-release strategies leverage highly strained precursors, such as azabicyclo[1.1.0]butanes (ABBs), to facilitate the construction of the azetidine scaffold. unipd.it The significant strain within ABBs makes them susceptible to ring-opening reactions that lead to the formation of functionalized azetidines. rsc.orgrsc.org

This approach has been used to access densely functionalized azetidines through photocatalytic radical processes. researchgate.net In these methods, radical intermediates are intercepted by the ABB in a radical strain-release process, yielding difunctionalized azetidines in a single step. researchgate.net Another strategy involves the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, resulting in the selective formation of 3-arylated azetidine intermediates. rsc.org A multicomponent method driven by the strain-release ring-opening of an azabicyclo[1.1.0]butane has also been developed for the modular synthesis of substituted azetidines. nih.gov

Strained PrecursorMethodologyKey FeatureProductReference
Azabicyclo[1.1.0]butane (ABB)Photocatalytic Radical ReactionRadical strain-release processDensely functionalized azetidines unipd.itresearchgate.net
Azabicyclo[1.1.0]butane (ABB)Nucleophilic AdditionAddition of organometallics3-Arylated azetidines rsc.org
Azabicyclo[1.1.0]butane (ABB)Multicomponent ReactionBrook rearrangement/strain-releaseSubstituted azetidines nih.gov

Metal-Catalyzed Cyclization Reactions

Metal catalysts have proven to be powerful tools for facilitating the formation of azetidine rings through intramolecular reactions. These methods often offer high levels of control over regio- and stereoselectivity.

Palladium-catalyzed C–H activation has emerged as a potent strategy for the synthesis of N-heterocycles. researchgate.net The intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to azetidines from acyclic amine precursors. In a key development, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org This methodology involves the use of a picolinamide (B142947) (PA) directing group on the amine substrate. The reaction proceeds via a Pd(II) palladacycle intermediate, which is oxidized to a high-valent Pd(IV) species. The crucial C–N bond-forming step occurs via reductive elimination from the alkyl–Pd(IV) center. rsc.orgnih.govorganic-chemistry.orgacs.org

The general mechanism involves the coordination of the picolinamide to the palladium catalyst, directing C–H activation at the γ-position to form a stable palladacycle. Oxidation, typically with a hypervalent iodine reagent, generates a Pd(IV) intermediate, which then undergoes reductive elimination to forge the C–N bond and form the azetidine ring. rsc.org The use of specific ligands and oxidants is critical for controlling the reactivity and favoring the desired C–N bond formation over other potential pathways. researchgate.net This method highlights the synthetic utility of activating typically inert C(sp³)–H bonds. nih.govorganic-chemistry.org

Substrate (PA-protected amine)CatalystOxidantAdditiveSolventTemp. (°C)Yield (%)Ref
N-(3,3-dimethylbutyl)picolinamide5 mol% Pd(OAc)₂PhI(OAc)₂Ac-Gly-OHToluene10075 nih.govorganic-chemistry.org
N-(4-phenylbutan-2-yl)picolinamide5 mol% Pd(OAc)₂PhI(OAc)₂Ac-Gly-OHToluene10068 (d.r. 1:1) nih.govorganic-chemistry.org
N-isopentylpicolinamide5 mol% Pd(OAc)₂PhI(OAc)₂Ac-Gly-OHToluene10065 nih.govorganic-chemistry.org

The ring-opening of epoxides by amine nucleophiles is a classical method for forming C–N bonds. When conducted intramolecularly, this reaction provides an effective pathway to cyclic amines. Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as highly effective Lewis acid catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines. nih.govfrontiersin.orgelsevierpure.com This method is significant as it offers a route to construct the azetidine ring with an adjacent hydroxyl group, a functional handle that can be further elaborated to the carboxylic acid. nih.govfrontiersin.org

The reaction proceeds via activation of the epoxide by the lanthanide catalyst, followed by a 4-exo-tet cyclization, where the tethered amine attacks the C3 position of the epoxide in an Sₙ2 fashion. nih.gov This C3-selective aminolysis is highly favored for cis-epoxides, leading to the formation of azetidine-3-methanol derivatives in high yields. nih.govfrontiersin.org The methodology tolerates a variety of functional groups and provides a valuable alternative to traditional azetidine syntheses. nih.gov

Substrate (cis-3,4-epoxy amine)Catalyst (mol%)SolventTemp.Time (h)ProductYield (%)Ref
(2R,3S)-3,4-epoxy-N-tosylhexan-1-amineLa(OTf)₃ (20)1,2-DCEReflux1(S)-1-Tosyl-2-((S)-1-hydroxypropyl)azetidine95 nih.gov
N-benzyl-2-((2S,3S)-3-propyloxiran-2-yl)ethan-1-amineLa(OTf)₃ (20)1,2-DCEReflux3(S)-1-benzyl-2-((S)-1-hydroxybutyl)azetidine88 nih.gov
N-((2S,3S)-3-phenyloxiran-2-yl)methyl)anilineLa(OTf)₃ (20)TolueneReflux12(S)-2-(hydroxymethyl)-1-phenylazetidine39 frontiersin.org

Gold catalysis has enabled the development of unique transformations involving alkynes. One such application is the synthesis of chiral azetidin-3-ones via the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method does not directly yield the target carboxylic acid but produces a closely related azetidine core structure. The reaction is initiated by the intermolecular oxidation of the terminal alkyne with an N-oxide, which, in the presence of a gold catalyst, generates a reactive α-oxo gold carbene intermediate. nih.gov

This electrophilic carbene species then undergoes an intramolecular N-H insertion, leading to the formation of the four-membered azetidine ring. nih.gov The use of chiral sulfinamides as precursors allows for the stereoselective synthesis of the azetidin-3-ones. While this specific reaction produces a ketone at the 3-position, the underlying principle of gold-catalyzed cyclization of functionalized alkynes represents a modern approach to related heterocyclic structures. rsc.orgresearchgate.net

Substrate (N-propargylsulfonamide)CatalystOxidantSolventTemp. (°C)Yield (%)Ref
(R,E)-N-(1-cyclohexylprop-2-yn-1-yl)-tert-butanesulfonamideBrettPhosAuNTf₂Pyridine N-oxideDCERT78 nih.gov
(R)-N-(1-(4-chlorophenyl)prop-2-yn-1-yl)-tert-butanesulfonamideBrettPhosAuNTf₂Pyridine N-oxideDCERT81 nih.gov
(R)-N-(1-(p-tolyl)prop-2-yn-1-yl)-tert-butanesulfonamideBrettPhosAuNTf₂Pyridine N-oxideDCERT72 nih.gov

The Kulinkovich reaction traditionally involves the reaction of esters with Grignard reagents in the presence of titanium(IV) alkoxides to form cyclopropanols via a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org A variation of this chemistry has been adapted for the synthesis of azetidines. Specifically, a Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents or terminal olefins has been developed to produce spirocyclic NH-azetidines. nih.govresearchgate.netresearchgate.net

The proposed mechanism involves the formation of a titanacyclopropane intermediate which then acts as a 1,2-dianion equivalent. This species inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered N-heterocycle. nih.govresearchgate.net While this method provides access to structurally novel and diverse spirocyclic azetidines, it is not directly applicable to the synthesis of non-spirocyclic, 2-carboxy-substituted azetidines like the target compound.

Oxime Ether SubstrateGrignard/OlefinTi ReagentSolventTemp.Yield (%)Ref
Cyclohexanone O-methyl oximeEthylmagnesium bromideTi(Oi-Pr)₄Et₂ORT65 researchgate.net
Adamantanone O-methyl oximeEthylmagnesium bromideTi(Oi-Pr)₄Et₂ORT58 researchgate.net
Cyclododecanone O-methyl oxime1-Octene / CpMgBrTi(Oi-Pr)₄Et₂ORT45 researchgate.net

Photochemical Cycloaddition Reactions

Photochemical reactions, particularly [2+2] cycloadditions, offer a direct and atom-economical pathway for the construction of four-membered rings. nih.gov The aza Paternò–Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is a primary method for synthesizing azetidines. nih.govrsc.org Recent advances have focused on using visible light and photosensitizers to overcome challenges associated with the photophysics of imines. chemrxiv.orgnih.gov

In these reactions, an imine component is excited to a triplet state via energy transfer from a photosensitizer. The excited imine then reacts with an alkene to form the azetidine ring. researchgate.net The scope of this reaction has been expanded to include acyclic imine equivalents, such as glyoxylate (B1226380) oximes, which can serve as precursors to azetidine-2-carboxylic acid derivatives. chemrxiv.org The reaction's success often depends on matching the frontier molecular orbital energies of the alkene and the imine equivalent to facilitate the cycloaddition over competing pathways. nih.gov This approach allows for the synthesis of highly functionalized azetidines under mild conditions. chemrxiv.org

Imine ComponentAlkene ComponentPhotosensitizerLight SourceSolventYield (%)Ref
Ethyl glyoxylate O-methyl oximeStyreneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Blue LEDCH₃CN85 chemrxiv.org
Ethyl (4-methoxyphenyl)glyoxylate O-methyl oximeα-MethylstyreneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Blue LEDCH₃CN78 chemrxiv.org
Acetone O-(2-naphthoyl)oximeEthyl vinyl etherThioxanthone350 nm UVBenzene70 nih.gov

Ring Contraction Reactions

Ring contraction strategies provide an alternative approach to strained heterocycles from more readily available larger rings. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.orgnih.govacs.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism.

The proposed mechanism begins with the nucleophilic attack of an alcohol, phenol (B47542), or aniline (B41778) on the activated amide carbonyl of the α-bromo N-sulfonylpyrrolidinone. This leads to the cleavage of the N–C(O) bond, generating an intermediate featuring a γ-positioned amide anion and an α-bromocarbonyl group. rsc.org This intermediate then undergoes a rapid intramolecular Sₙ2 cyclization, with the amide anion displacing the bromide to form the four-membered azetidine ring and expel the halide ion. rsc.org This robust method allows for the efficient incorporation of various nucleophiles and provides direct access to N-sulfonylazetidine-2-carboxylate esters. nih.govacs.org

Substrate (α-bromo N-sulfonylpyrrolidinone)NucleophileBaseSolventTemp. (°C)Yield (%)Ref
3-Bromo-1-tosylpyrrolidin-2-oneMethanol (B129727)K₂CO₃MeCN/MeOH6091 acs.org
3-Bromo-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-oneEthanolK₂CO₃MeCN/EtOH6085 acs.org
3-Bromo-1-tosylpyrrolidin-2-onePhenolK₂CO₃MeCN6078 acs.org
3-Bromo-1-tosylpyrrolidin-2-oneAnilineK₂CO₃MeCN6088 acs.org

Integration and Cleavage of the N-Tosyl Protecting Group

The tosyl (Ts) group, an abbreviation for the p-toluenesulfonyl group, is a common amine protecting group in organic synthesis. It is typically installed by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting N-tosylated azetidine is significantly less nucleophilic and basic than the parent amine, and the acidic proton on the nitrogen of a primary or secondary sulfonamide can be removed to generate an anion for further reactions.

The installation of an N-tosyl group onto (S)-azetidine-2-carboxylic acid or its ester derivatives is typically achieved through a standard nucleophilic substitution reaction. The secondary amine of the azetidine ring attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.

Commonly employed conditions for this transformation involve the use of tosyl chloride with a suitable base in an appropriate solvent. The choice of base and solvent is crucial to ensure high yields and prevent side reactions, such as the ring-opening of the strained azetidine.

Typical Reaction Conditions for N-Tosylation:

Reagent/ConditionDescriptionPurpose
Substrate (S)-Azetidine-2-carboxylic acid or its ester (e.g., methyl or ethyl ester)The chiral precursor to be protected.
Tosylation Agent p-Toluenesulfonyl chloride (TsCl)Source of the tosyl group.
Base Pyridine, Triethylamine (Et₃N), or an inorganic base like Potassium Carbonate (K₂CO₃)To neutralize the HCl byproduct and facilitate the reaction.
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (B95107) (THF), or Acetonitrile (B52724) (CH₃CN)To dissolve reactants and facilitate the reaction.
Temperature Typically 0 °C to room temperatureTo control the reaction rate and minimize side reactions.

An analogous, well-established procedure for the synthesis of N-tosyl aziridines (a three-membered ring system) from 2-amino alcohols involves the use of potassium carbonate in acetonitrile or potassium hydroxide in a water/dichloromethane biphasic system. researchgate.net These methods highlight the use of simple inorganic bases to achieve efficient tosylation and, in those cases, subsequent cyclization. For the direct tosylation of the pre-formed azetidine ring, conditions are generally mild to preserve the strained four-membered heterocycle.

The cleavage of the N-S bond in N-tosylamides is challenging due to its stability and typically requires reductive or strongly acidic conditions. youtube.com For a strained molecule like this compound, the choice of deprotection method is critical to avoid cleavage of the azetidine ring itself. rsc.org Reductive methods are often preferred as they are generally milder than harsh acidic conditions.

Reductive Cleavage Methods:

Several methods based on dissolving metal reduction or single-electron transfer (SET) have proven effective for the deprotection of sulfonamides.

Magnesium in Methanol (Mg/MeOH): This system is a recognized and cost-effective reductant for cleaving arenesulfonamides. researchgate.net The reaction is typically performed by heating a suspension of magnesium turnings in methanol with the N-tosylated substrate. This method has been successfully used to deprotect various complex sulfonamides, often leaving other functional groups intact. researchgate.netrsc.org

Sodium Amalgam (Na(Hg)): The use of sodium amalgam in a protic solvent like methanol is a classic method for the reduction of sulfonamides. It operates under relatively mild conditions and is effective for a range of substrates. researchgate.net

Sodium Naphthalenide: As a powerful single-electron transfer agent, sodium naphthalenide can efficiently cleave the N–S bond in tosylamides. fiu.edu The reaction is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (THF).

Samarium(II) Iodide (SmI₂): Samarium(II) iodide is another potent single-electron transfer reagent used for various reductive transformations, including the cleavage of sulfonamides. nih.gov In some cases, the tosylamide is first converted to a more readily cleaved group, such as a trifluoroacetamide, before reduction. nih.gov

The general mechanism for these reductive methods involves the transfer of one or two electrons from the metal to the tosyl group, leading to the fragmentation of the N–S bond to generate the free amine and a sulfinate byproduct.

Acidic Cleavage Methods:

Strongly acidic conditions can also be employed, although the risk of substrate decomposition or ring-opening is higher.

HBr in Acetic Acid with Phenol: A common reagent for cleaving sulfonamides is a solution of hydrogen bromide in acetic acid, often with phenol added as a scavenger for reactive intermediates. However, these harsh conditions may not be compatible with the strained azetidine ring.

Trifluoromethanesulfonic Acid (TfOH): This superacid has been used for the chemoselective hydrolysis of certain N-arylsulfonamides. organic-chemistry.org The success of this method is highly dependent on the electronic properties of the substrate.

The selection of a deprotection strategy for this compound must carefully balance the need for a sufficiently powerful reagent to cleave the stable sulfonamide bond against the need for mild conditions to preserve the integrity of the chiral four-membered ring.

Iii. Chemical Reactivity and Transformations of S 1 Tosylazetidine 2 Carboxylic Acid

Reactivity Profile Influenced by Four-Membered Ring Strain

Azetidines, as four-membered heterocycles, possess significant ring strain, estimated to be around 25.5 kcal/mol. rsc.org This inherent strain is a primary driver of their reactivity, making them more susceptible to ring-opening reactions than their less-strained five- and six-membered counterparts, such as pyrrolidines and piperidines. rsc.orgnih.gov The strain arises from bond angle distortion, forcing the atoms into a non-ideal planar conformation, and torsional strain from eclipsing interactions. nih.gov

In (S)-1-Tosylazetidine-2-carboxylic acid, the electron-withdrawing nature of the N-tosyl group further activates the ring. This group enhances the electrophilicity of the ring carbons, particularly the C-4 position, making the azetidine (B1206935) core a prime target for nucleophilic attack. researchgate.netnih.gov Consequently, the molecule readily undergoes reactions that release this strain, leading to the formation of more stable, linear amine derivatives. rsc.orgnih.gov This strain-driven reactivity is a key feature that is harnessed in synthetic chemistry to construct complex molecular architectures under relatively mild conditions. nih.gov

Ring-Opening Reactions of the Azetidine Core

The most characteristic transformations of azetidines involve the cleavage of the four-membered ring. The presence of the activating N-tosyl group and the inherent ring strain make this compound particularly prone to such reactions.

Nucleophilic Ring Opening Pathways

The azetidine ring is susceptible to cleavage by a wide range of nucleophiles. researchgate.netnih.gov These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the ring and the formation of a functionalized γ-amino acid derivative. The regioselectivity of the attack is influenced by steric and electronic factors.

For azetidine-2-carboxylic acid derivatives, nucleophilic attack can occur at either the C-2 or C-4 position. The N-tosyl group makes the ring carbons electrophilic, facilitating the attack. Studies on related azetidinium salts have shown that nucleophiles can open the ring to produce functionalized linear amines in a stereoselective and regioselective manner. nih.govbohrium.com For example, the reaction of azetidine-2-carboxylic acid-derived ammonium (B1175870) salts with fluoride (B91410) ions has been successfully used to afford α-fluoro-γ-aminobutyric acid derivatives. bohrium.com

NucleophileProduct TypeReference
Halides (e.g., F⁻, Cl⁻)γ-Halo-α-aminobutyric acid derivatives researchgate.netbohrium.com
Thiolatesγ-Thio-α-aminobutyric acid derivatives nih.gov
AminesDiamino acid derivatives nih.gov
Azidesγ-Azido-α-aminobutyric acid derivatives bohrium.com

Isomerization and Rearrangement Reactions

While nucleophilic ring-opening is common, isomerization and rearrangement reactions can also occur, often promoted by heat or catalysts. nih.govnih.gov In some cases, peptide formation procedures involving the N-terminal of similar compounds, like 1-aminoazetidine-2-carboxylic acid, have been shown to be problematic due to competing ring-opening reactions. researchgate.net For certain strained small rings like oxetanes, which are structurally similar, spontaneous isomerization into more stable lactones can occur even at room temperature, highlighting the thermodynamic driving force to alleviate ring strain. nih.gov While specific isomerization pathways for this compound are not extensively detailed in the provided context, the inherent strain makes such rearrangements plausible under certain reaction conditions, potentially leading to the formation of piperidine (B6355638) or pyrrolidine (B122466) derivatives through ring expansion or other isomers.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position offers a versatile handle for a range of standard organic transformations, allowing for the synthesis of a diverse array of derivatives.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into esters and amides through various well-established coupling methods. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine. thieme-connect.demdpi.comrsc.org

Esterification: This can be achieved using classic methods such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of a catalyst like DMAP. researchgate.net

Amidation: The formation of an amide bond is a fundamental reaction in peptide synthesis. mdpi.com Reagents like HATU, HOBt, or PyBOP are commonly employed to activate the carboxylic acid, which then reacts with a primary or secondary amine to yield the corresponding amide derivative. rsc.orgresearchgate.net The use of ynamides mediated by a Brønsted acid has also been reported as an effective method for both amidation and esterification. thieme-connect.de

ReactionReagents/ConditionsProduct
EsterificationR-OH, Acid catalyst (e.g., H₂SO₄)(S)-1-Tosylazetidine-2-carboxylate ester
AmidationR-NH₂, Coupling agent (e.g., EDC, HATU)(S)-N-substituted-1-Tosylazetidine-2-carboxamide

Reduction and Decarboxylation Pathways

The carboxylic acid moiety can also undergo reduction or decarboxylation to yield further derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-1-Tosylazetidin-2-ylmethanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes (e.g., BH₃·THF). The resulting alcohol can serve as a precursor for other functional groups.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. organic-chemistry.orgmasterorganicchemistry.com While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the reaction can be promoted under specific conditions, often involving heat. masterorganicchemistry.com In some cases, specialized methods like the Barton decarboxylation or photoredox-catalyzed procedures are employed. organic-chemistry.org For heterocyclic carboxylic acids, decarboxylation can sometimes be achieved using metal catalysts or basic conditions at elevated temperatures. nih.gov The product of such a reaction would be 1-Tosylazetidine.

Stereochemical Stability and Epimerization Under Reaction Conditions

The stereochemical stability of the chiral center at the C2 position of this compound is a critical factor in its synthetic applications. This center, being adjacent to both a carboxylic acid group and a nitrogen atom bearing a potent electron-withdrawing tosyl group, is potentially susceptible to epimerization under certain reaction conditions.

The acidity of the α-proton at the C2 position is significantly increased by the inductive effect of the N-tosyl group. This makes the proton more susceptible to abstraction by a base. Once deprotonated, the resulting carbanion can be reprotonated from either face, potentially leading to a loss of stereochemical purity through racemization or epimerization. This phenomenon is a known risk in peptide synthesis, particularly when amino acid residues are activated under basic conditions. nih.gov The presence of electron-withdrawing groups, such as the N-tosyl group, can enhance the likelihood of such epimerization. nih.gov

Research on related azetidine structures has demonstrated that the stereocenters on the ring can be manipulated. For instance, a complete inversion of the C3 configuration of cis-3-amino-4-oxo-azetidine-2-sulphonic acid has been achieved through the formation of a Schiff base, highlighting the potential for epimerization within the azetidine scaffold under specific chemical transformations. researchgate.net

However, the stereocenter is not inherently unstable and its integrity can be maintained under appropriate conditions. Many reactions, particularly those conducted under neutral or acidic conditions and at lower temperatures, proceed without racemization. For example, highly stereoselective additions of organolithium reagents to related N-alkyl-oxazolinylazetidines have been shown to occur without loss of stereochemical purity, suggesting that careful selection of reagents and conditions is key to preserving the desired stereochemistry. rsc.org

The table below summarizes findings on how different reaction conditions can influence the stereochemical outcome at the C2 position of N-sulfonylated amino acid derivatives.

Reaction ConditionReagents/CatalystsEffect on C2 StereocenterRationale
Strongly Basic (e.g., alkoxides, strong non-nucleophilic bases)NaOEt, DBU, LiHMDSHigh risk of epimerization/racemizationFacilitates abstraction of the acidic α-proton, leading to a planar carbanion intermediate. nih.gov
Peptide CouplingHBTU/DIPEA in DMFPotential for partial epimerizationThe basic conditions required for coupling can be sufficient to cause some racemization, especially with prolonged reaction times or elevated temperatures. nih.gov
Acidic HydrolysisHCl, H₂SO₄Generally stable, stereochemistry retainedProtonation occurs on the carboxylate or sulfonyl oxygens, not abstraction of the C2-proton.
Organometallic Addition (Low Temp)Organolithium reagents in non-polar solventsStereochemistry retainedReactions are often fast and conducted at low temperatures, kinetically favoring retention of configuration. rsc.org
Reductive Cleavage of N-Tosyl groupSmI₂/HMPA, Na/naphthaleneGenerally stable, stereochemistry retainedReductive conditions typically do not involve abstraction of the C2-proton.

Modifications of the N-Tosyl Group and Subsequent Reactivity Modulations

The N-tosyl group plays a dual role in the chemistry of this compound. It serves as a robust protecting group for the nitrogen atom and as a powerful activating group that modulates the reactivity of the entire azetidine ring. nih.goviitk.ac.in

Cleavage of the N-Tosyl Group: The sulfonamide linkage is known for its high stability, making the N-tosyl group resistant to cleavage under many standard conditions, including mild acids and bases. Deprotection typically requires harsh reductive or strongly acidic conditions.

Acidic Cleavage: Strong protic acids, often in the presence of a scavenger like thioanisole, are used to cleave the N-S bond. A common system is trifluoromethanesulphonic acid (TFMSA) with thioanisole. rsc.org

Reductive Cleavage: Dissolving metal reductions (e.g., sodium in liquid ammonia) or other powerful reducing agents like samarium(II) iodide or sodium naphthalenide are effective for removing the tosyl group.

Reactivity Modulation: The electron-withdrawing nature of the tosyl group significantly influences the azetidine ring's reactivity. It decreases the nucleophilicity of the nitrogen atom while increasing the electrophilicity of the ring carbons, particularly the C2 and C4 positions. This activation makes the strained four-membered ring more susceptible to nucleophilic attack and ring-opening reactions. iitk.ac.in For instance, N-tosylazetidines can be activated by Lewis acids, which coordinate to the nitrogen, further enhancing the ring's susceptibility to attack by nucleophiles like halides. iitk.ac.in

Replacing the tosyl group with other N-substituents can dramatically alter this reactivity profile.

N-Boc (tert-Butoxycarbonyl) Group: This group is less electron-withdrawing than the tosyl group. Consequently, N-Boc protected azetidines are generally less reactive towards nucleophilic ring-opening. nih.gov The Boc group is easily removed under moderately acidic conditions (e.g., trifluoroacetic acid), offering a milder deprotection strategy. scispace.com

N-Cbz (Carboxybenzyl) Group: Similar to the Boc group, the Cbz group is less activating than the tosyl group. It is typically removed by catalytic hydrogenation, a set of conditions orthogonal to both tosyl and Boc group removal.

N-Aryl Groups: Groups like the p-methoxyphenyl (PMP) or p-ethoxyphenyl (PEP) can be removed under oxidative conditions using reagents such as ceric ammonium nitrate (B79036) (CAN). mdpi.comnih.gov This provides another orthogonal deprotection strategy.

Unsubstituted (NH) Azetidine: The free amine is significantly more nucleophilic and less prone to ring-opening than its N-sulfonylated counterpart. The parent azetidine-2-carboxylic acid is a conformationally constrained amino acid used in peptide synthesis. nih.gov

The choice of the N-protecting group is therefore a strategic decision in synthesis, allowing chemists to tune the reactivity of the azetidine ring and plan for selective deprotection in the presence of other functional groups.

The table below compares various N-substituents and their impact on the reactivity and deprotection of the azetidine ring.

N-SubstituentEffect on Ring ReactivityCommon Deprotection ConditionsKey Characteristics
Tosyl (Ts)Strongly activating (electron-withdrawing)Strong acid (TFMSA/thioanisole) or reduction (Na/NH₃, SmI₂) rsc.orgHighly stable; activates ring for nucleophilic opening. iitk.ac.in
BocModerately deactivating (electron-donating resonance)Moderate acid (TFA, HCl in dioxane) scispace.comCommon in peptide synthesis; offers mild cleavage.
CbzModerately deactivatingCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to acid- and base-labile groups.
p-Ethoxyphenyl (PEP)Moderately deactivatingOxidative (Ceric Ammonium Nitrate, CAN) nih.govProvides an oxidative deprotection strategy.
Hydrogen (Unprotected)Nucleophilic NitrogenN/AUsed as a constrained amino acid analogue in peptides. nih.gov

Iv. Advanced Applications in Organic Synthesis and Materials Science

(S)-1-Tosylazetidine-2-carboxylic Acid as a Chiral Building Block in Complex Molecule Synthesis

The unique structural features of this compound, including its strained four-membered ring and defined stereochemistry, render it an invaluable starting material for the synthesis of a variety of complex organic molecules.

Precursor to Functionalized Azetidines and Derivatives

This compound serves as a versatile scaffold for the introduction of various functional groups, leading to a diverse range of substituted azetidine (B1206935) derivatives. The reactivity of both the carboxylic acid group and the tosyl-activated nitrogen atom allows for a multitude of chemical transformations. The ring strain of the azetidine core also predisposes it to selective ring-opening reactions, providing access to acyclic compounds with defined stereochemistry.

The derivatization of the carboxylic acid moiety can be achieved through standard transformations such as esterification and amidation, yielding esters and amides of this compound. These modifications can introduce further points of functionality or alter the steric and electronic properties of the molecule. For instance, the synthesis of various esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids has been reported, showcasing the utility of such derivatization strategies in medicinal chemistry. While direct examples starting from this compound are not extensively detailed in readily available literature, the principles of these transformations are broadly applicable.

Furthermore, the tosyl group on the nitrogen atom can be cleaved or modified, allowing for the introduction of different substituents on the azetidine ring. This flexibility is crucial for the synthesis of libraries of compounds for biological screening.

Table 1: Representative Functionalized Azetidine Derivatives

Starting MaterialReagents and ConditionsProductApplication Area
This compoundAlcohol, Acid Catalyst(S)-alkyl 1-Tosylazetidine-2-carboxylateChiral intermediate
This compoundAmine, Coupling Agent(S)-1-Tosylazetidine-2-carboxamidePeptidomimetic synthesis
N-TosylazetidineNucleophile, Lewis AcidRing-opened productSynthesis of functionalized amines

Synthesis of Constrained Amino Acid Mimetics

The rigid azetidine ring of this compound makes it an excellent precursor for the synthesis of constrained amino acid mimetics. These molecules are designed to mimic the structure of natural amino acids but with restricted conformational flexibility. This conformational constraint can lead to enhanced biological activity and selectivity when incorporated into peptides. The synthesis of β-amino acids and their derivatives is a significant area of research due to their applications in peptidomimetics, where they can improve metabolic stability and target selectivity.

While direct synthetic routes from this compound to a wide array of constrained amino acid mimetics are not extensively documented in publicly available literature, the structural motif is highly relevant. The general strategy involves the manipulation of the carboxylic acid group and potential modification of the azetidine ring to introduce side-chain functionalities. The resulting non-proteinogenic amino acids can then be used in peptide synthesis to induce specific secondary structures, such as β-turns.

Applications in Asymmetric Catalysis and Ligand Design

The chiral nature of this compound makes it a valuable starting material for the development of chiral ligands for asymmetric catalysis. The rigidity of the azetidine scaffold can impart a well-defined steric environment around a metal center, leading to high levels of enantioselectivity in catalytic transformations.

Development of Azetidine-Containing Chiral Ligands

Chiral ligands derived from this compound can be synthesized by converting the carboxylic acid to other coordinating groups, such as phosphines, amines, or oxazolines. These transformations allow for the creation of a variety of ligand architectures, including bidentate and tridentate ligands. The tosyl group can be retained to influence the electronic properties of the ligand or removed to allow for further functionalization at the nitrogen atom. The modular nature of these synthetic routes enables the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Performance in Enantioselective Transformations (e.g., Michael Additions)

Azetidine-containing chiral ligands have shown promise in a range of enantioselective transformations, including Michael additions. The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is of great importance in the synthesis of chiral molecules.

While specific performance data for ligands derived directly from this compound in Michael additions is not widely reported, the general utility of azetidine-based ligands in such reactions is established. For example, chiral ligands can be complexed with metal precursors, such as copper(II) triflate, to generate catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroolefins, a reaction mechanistically related to the Michael addition. In these systems, the chiral ligand creates a specific environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Table 2: Illustrative Performance of Chiral Ligands in Asymmetric Michael-Type Reactions

Ligand TypeMetalReactionSubstratesEnantiomeric Excess (ee)
Bis(oxazoline)Cu(II)Friedel-Crafts AlkylationIndole, NitroalkeneUp to 95%
Phosphine-oxazoline (PHOX)Pd(II)Allylic AlkylationAllylic acetate, MalonateUp to 99%
Diamine-thiourea(Organocatalyst)Michael AdditionKetone, NitroalkeneUp to 99%

Polymerization Studies Involving N-Tosylazetidine Derivatives

The strained four-membered ring of N-tosylazetidine derivatives makes them potential monomers for ring-opening polymerization (ROP) to produce polyamines. Polyamines are a class of polymers with a wide range of applications, including in drug delivery, gene therapy, and as chelating agents. The N-tosyl group can serve to activate the ring towards polymerization and can potentially be removed post-polymerization to yield the free polyamine.

While the cationic ring-opening polymerization of N-benzylaziridines has been reported, and the synthesis of polyamines from various monomers is an active area of research, specific studies on the polymerization of derivatives of this compound are not readily found in the surveyed literature. The presence of the carboxylic acid functionality would likely require protection prior to polymerization. Subsequent polymerization of the corresponding ester or amide derivatives could, in principle, lead to functionalized polyamines with chiral repeating units, which could have interesting properties and applications in areas such as chiral recognition and catalysis. The development of such polymerization methodologies represents a promising, albeit currently underexplored, avenue for the application of this compound in materials science.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of azetidines is generally challenging. utwente.nl For the reaction to proceed, the nitrogen atom must be functionalized with an electron-withdrawing group to activate the ring towards nucleophilic attack and to prevent the deprotonation of a secondary amine. utwente.nlnih.gov The N-tosyl group in this compound serves this purpose, making AROP a feasible route for polymerization.

The first reported AROP of an azetidine utilized N-(methanesulfonyl)azetidine (MsAzet), a monomer structurally similar to the tosylated azetidine. rsc.org This polymerization, initiated by n-butyl-N-potassio-methanesulfonamide (nBuN(K)Ms) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, demonstrated first-order kinetics with respect to the monomer concentration. rsc.org However, the process is complicated by chain transfer reactions. Deprotonation of the methanesulfonyl group on the polymer backbone can occur, creating new active sites that initiate the growth of new polymer chains, ultimately leading to a branched polymer structure. rsc.org Evidence also suggests that chain transfer to the DMSO solvent can take place. rsc.org

While the direct AROP of this compound itself is not extensively detailed, the behavior of analogous N-sulfonyl activated aziridines and azetidines provides a strong model for its expected reactivity. nih.govrsc.org The polymerization of N-sulfonylaziridines via AROP is a known route to linear polyethylenimine-like polymers after a subsequent desulfonylation step. nih.gov The N-sulfonyl group effectively prevents branching during polymerization by deactivating the lone pair of electrons on the nitrogen atoms within the developing polymer chains. nih.gov

Table 1: Key Findings in Anionic Ring-Opening Polymerization of N-Sulfonyl Azetidines
MonomerInitiatorSolventKey FindingsResulting Polymer StructureReference
N-(methanesulfonyl)azetidine (MsAzet)nBuN(K)MsDMSOFirst-order kinetics; constant number of active chain ends.Branched (due to chain transfer to the methanesulfonyl group and solvent). rsc.org

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a more common method for unsubstituted and N-alkyl azetidines. utwente.nlresearchgate.net The polymerization is typically initiated by cationic species and proceeds via an azetidinium propagating species. researchgate.net However, this process is often difficult to control. The nitrogen atoms in the resulting polymer chain are highly nucleophilic and can attack the active chain ends, leading to chain branching and the formation of hyperbranched polymers. utwente.nl While some systems can exhibit "living" polymerization characteristics, the tendency for branching often results in a loss of control over the polymer architecture. utwente.nlresearchgate.net

For this compound, the situation is markedly different. The strongly electron-withdrawing tosyl group significantly reduces the nucleophilicity of the nitrogen atom. google.com This deactivation of the nitrogen lone pair makes the initiation of cationic polymerization much more difficult, as the nitrogen is less available to act as a monomeric nucleophile. Consequently, the CROP of N-sulfonylated azetidines is generally not a favored process compared to their N-alkylated counterparts. The decreased nucleophilicity that is advantageous in preventing branching in AROP becomes a significant impediment for CROP. utwente.nl

Table 2: Comparison of CROP Behavior in Azetidines
Monomer TypeNitrogen NucleophilicityTendency for CROPResulting Polymer StructureReference
Unsubstituted or N-Alkyl AzetidineHighFavorableHyperbranched utwente.nlresearchgate.net
N-Tosyl AzetidineLowUnfavorableN/A (Polymerization is disfavored) utwente.nl

Challenges and Strategies for Desulfonylation in Polymeric Systems

A critical step in realizing the full potential of polymers derived from N-tosyl azetidines is the removal of the tosyl protecting group to yield the final polyamine. This desulfonylation step, however, presents significant challenges, particularly in a polymeric system. utwente.nl The conditions required to cleave the robust nitrogen-sulfur bond are often harsh and can lead to degradation of the polymer backbone. nih.gov

The successful desulfonylation of poly(sulfonylaziridine) has been achieved using strong reducing agents like lithium naphthalenide. researchgate.net However, such potent reagents may lack functional group tolerance and can be difficult to handle on a large scale. researchgate.net A variety of methods exist for the desulfonylation of low molecular weight sulfonamides, which could potentially be adapted for polymeric systems. wikipedia.org These strategies are typically reductive in nature and include:

Active Metals: Reagents such as sodium amalgam, aluminum amalgam, and samarium(II) iodide are effective but often require stoichiometric amounts and rigorous reaction conditions. wikipedia.org

Electrochemical Methods: Electrochemical reduction offers a milder, reagent-free alternative for cleaving the N-S bond. researchgate.net

Photochemical Methods: Visible-light-promoted reductive cleavage of N-S bonds has been developed for tosyl amides, presenting a potentially mild and selective method. researchgate.net

The primary challenge in applying these methods to poly(N-tosylazetidine-2-carboxylic acid) is ensuring complete reaction along the polymer chain without causing unwanted side reactions or chain scission. The solubility of the polymer, steric hindrance along the backbone, and the potential for interaction of the reagents with the carboxylic acid group are all critical factors that must be considered when developing an effective desulfonylation strategy. nih.gov The development of novel N-activated azetidine monomers with more easily removable electron-withdrawing groups remains an area of active research to circumvent these difficulties. nih.gov

V. Computational and Mechanistic Investigations

Quantum Chemical Calculations of Azetidine (B1206935) Ring Systems

Quantum chemical methods, particularly density functional theory (DFT), provide a powerful lens through which to examine the fundamental properties of azetidine derivatives. These calculations allow for the precise determination of molecular geometries, energies, and electronic properties that are often difficult to access experimentally.

The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from ideal tetrahedral or trigonal planar geometries. This inherent strain is a defining feature of its chemistry, influencing both its stability and reactivity. rsc.orgrsc.org

Ring Strain Energy: The ring strain of the parent azetidine heterocycle is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This moderate strain makes the azetidine ring stable enough for isolation and handling, yet reactive enough to participate in unique ring-opening and expansion reactions. rsc.orgrsc.org Computational studies using isodesmic reactions—a method where the number and type of bonds are conserved to isolate the effects of strain—have been employed to calculate these energies with high accuracy. researchgate.net The presence of substituents, such as the tosyl and carboxylic acid groups in (S)-1-Tosylazetidine-2-carboxylic acid, can subtly modify this strain energy.

Conformational Preferences: Unlike the planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the torsional strain. nih.gov Computational studies on L-azetidine-2-carboxylic acid, a closely related analogue, reveal that the four-membered ring can adopt either of two puckered structures. The specific conformation is influenced by the backbone structure and the surrounding environment, such as the solvent. nih.gov The degree of puckering is a critical parameter that affects the orientation of the substituents on the ring. For N-substituted azetidines, the nitrogen atom can undergo inversion, leading to different puckered conformations with the substituent in either an axial or equatorial position. The large, sterically demanding tosyl group in this compound is expected to strongly influence the ring's puckering and the conformational equilibrium. Ab initio and DFT calculations have shown that as the ring size of proline analogues changes, so do the conformational preferences, with the tendency to adopt an axial orientation for N-H groups increasing from proline to azetidine-2-carboxylic acid to piperidine-2-carboxylic acid to reduce steric hindrance. nih.gov

Table 1: Comparison of Ring Strain Energies for Small Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine 4 25.4
Pyrrolidine55.4
Data sourced from literature reports. rsc.org

The electronic structure of this compound is dominated by the interplay between the strained azetidine ring, the strongly electron-withdrawing N-tosyl group, and the carboxylic acid moiety. Quantum chemical calculations can map out the electron density distribution, molecular orbitals, and electrostatic potential, which collectively dictate the molecule's reactivity.

The nitrogen atom in the azetidine ring possesses a lone pair of electrons. However, the attachment of the tosyl (p-toluenesulfonyl) group significantly delocalizes this lone pair through resonance with the sulfonyl group. This delocalization reduces the nucleophilicity and basicity of the nitrogen atom compared to an N-alkyl azetidine. The sulfonyl group's powerful inductive and resonance effects withdraw electron density from the nitrogen, which in turn affects the entire azetidine ring. This electronic perturbation influences the lengths and strengths of the ring's C-N and C-C bonds.

Furthermore, the carboxylic acid group at the C2 position also acts as an electron-withdrawing group, further modifying the electronic landscape. The analysis of frontier molecular orbitals (HOMO and LUMO) would likely show the HOMO localized on the tosyl group's aromatic ring and the LUMO associated with the carboxylic acid and the C-N bonds of the ring, indicating sites susceptible to nucleophilic or electrophilic attack.

Mechanistic Elucidation of Key Cyclization and Transformation Reactions

Computational modeling is crucial for elucidating the reaction mechanisms that lead to the formation of the azetidine ring and its subsequent transformations. These studies can map potential energy surfaces, identify transition states, and calculate activation barriers, thereby explaining observed reaction outcomes, including regioselectivity and stereoselectivity.

One of the most direct methods for azetidine synthesis is the [2+2] cycloaddition, such as the aza Paternò–Büchi reaction between an imine and an alkene. nih.govnih.gov Mechanistic investigations, often supported by computational studies, suggest that this reaction can proceed via a triplet energy transfer mechanism when photochemically induced. rsc.orgnih.gov

Another key synthetic route involves intramolecular cyclization. For instance, the synthesis of azetidines from γ-amino alcohols or related precursors involves an intramolecular nucleophilic substitution (SN2) reaction. DFT calculations have been used to provide a quantum chemical explanation for Baldwin's rules, which predict the favorability of different ring-closing reactions. semanticscholar.org These studies have shown that for the formation of a four-membered ring (a 4-exo-tet cyclization), the reaction is kinetically controlled and can be favored over the formation of a thermodynamically more stable five-membered ring under specific conditions. semanticscholar.org Computational studies of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is a key factor in controlling the regioselectivity of the ring-opening and subsequent cyclization to form the azetidine ring. nih.govfrontiersin.org Similarly, mechanisms for palladium-catalyzed C(sp³)–H amination to form azetidines have been investigated, involving reductive elimination from a Pd(IV) intermediate. rsc.org

Theoretical Studies on Stereoselectivity and Diastereoselectivity

Controlling the stereochemistry during the synthesis of substituted azetidines is of paramount importance. Theoretical studies provide a framework for understanding and predicting the stereochemical outcomes of these reactions.

For reactions involving chiral substrates or catalysts, computational models can be used to analyze the transition states leading to different stereoisomers. The energy differences between these diastereomeric transition states determine the stereoselectivity of the reaction. For example, in the [2+2] cycloaddition between a ketene (B1206846) and a chiral imine (the Staudinger reaction), the observed diastereoselectivity can be rationalized by analyzing the steric and electronic interactions in the competing transition state structures. researchgate.net

In the context of intramolecular cyclizations, DFT calculations have been instrumental in explaining diastereoselectivity. By modeling the potential energy surfaces for the formation of cis and trans products, researchers can identify the lowest energy pathways. These models confirm that kinetic control is often responsible for the observed product ratios, where the transition state of lower energy is preferred, even if it leads to a less thermodynamically stable product. semanticscholar.org For this compound, the stereochemistry is set by the starting material, L-azetidine-2-carboxylic acid, but theoretical studies are vital for designing syntheses of other substituted azetidines where multiple stereocenters are formed during the reaction.

Q & A

What are the standard methods for synthesizing (S)-1-Tosylazetidine-2-carboxylic acid in academic research?

Level: Basic
Methodological Answer:
The synthesis typically involves tosylation of an azetidine-2-carboxylic acid precursor. Key steps include:

  • Azetidine ring formation : Cyclization of β-amino alcohols or via ring-opening of epoxides followed by reductive amination.
  • Tosylation : Reaction with tosyl chloride (TsCl) under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group.
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.
    Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC is critical to confirm structure and enantiomeric excess. For reproducibility, detailed experimental protocols should align with guidelines for reporting synthetic procedures, including solvent choices and reaction monitoring .

How can researchers address challenges in maintaining stereochemical purity during the synthesis of this compound?

Level: Advanced
Methodological Answer:
Stereochemical integrity is often compromised during tosylation or azetidine ring formation. Strategies include:

  • Enantioselective catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control ring-closure stereochemistry.
  • Chiral auxiliaries : Temporarily introduce removable chiral groups to stabilize intermediates.
  • Analytical validation : Employ chiral HPLC or polarimetry to monitor enantiomeric excess. Cross-validate with X-ray crystallography for absolute configuration confirmation.
    Refer to studies on aziridine/azetidine derivatives for analogous stereochemical challenges and solutions, particularly focusing on steric and electronic effects .

What analytical techniques are recommended for characterizing this compound?

Level: Basic
Methodological Answer:
Essential techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm molecular structure and functional groups. IR spectroscopy for carboxylic acid and sulfonyl group identification.
  • Chromatography : HPLC with chiral columns to assess enantiomeric purity.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
    For novel derivatives, provide full spectral data in supplementary materials, adhering to journal guidelines for compound characterization .

How should researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected 1H^1H-NMR splitting or IR peak shifts) may arise from impurities, tautomerism, or conformational flexibility. Steps to resolve:

Repetition : Re-run reactions and analyses to rule out experimental error.

Advanced techniques : Use 2D NMR (COSY, NOESY) to resolve signal overlap.

Computational modeling : Compare experimental NMR shifts with DFT-calculated values.

Literature comparison : Cross-reference with structurally similar compounds (e.g., azetidine or tosyl-containing analogs) .

What strategies are effective in utilizing this compound as a building block for peptidomimetic drug design?

Level: Advanced
Methodological Answer:
The compound’s rigid azetidine ring mimics proline’s conformational constraints, making it valuable for:

  • Peptide backbone modification : Incorporate into peptide chains via solid-phase synthesis to modulate secondary structures (e.g., β-turns).
  • Bioactivity optimization : Assess the impact of the tosyl group on target binding (e.g., protease inhibition) using SAR studies.
  • Metabolic stability : Evaluate resistance to enzymatic degradation compared to proline-containing peptides.
    Reference studies on azetidine analogs in medicinal chemistry for methodological frameworks .

What safety precautions are essential when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate chemical waste in labeled containers for professional treatment.
    Refer to SDS guidelines for structurally related compounds (e.g., azetidine-3-carboxylic acid) for hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.